1,2-Dipalmitoyl-3-oleoylglycerol

Description

Properties

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDGPZOSGBQRH-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301267 | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1867-91-0, 28409-94-1 | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dipalmito-1-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihexadecyl-3-O-octadecenoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028409941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPALMITO-1-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJG5P4898D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Dipalmitoyl-3-oleoylglycerol chemical structure and properties

An In-Depth Technical Guide to 1,2-Dipalmitoyl-3-oleoylglycerol (POO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound (POO), a triacylglycerol of significant interest in various scientific fields.

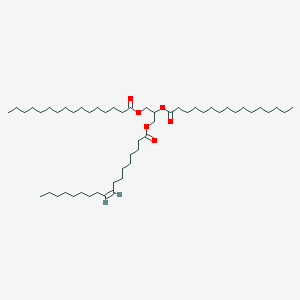

Chemical Structure

This compound is a triacylglycerol with a glycerol (B35011) backbone. The fatty acids esterified at the sn-1 and sn-2 positions are palmitic acid (a saturated fatty acid with 16 carbons), and at the sn-3 position is oleic acid (a monounsaturated fatty acid with 18 carbons).[1][2]

-

IUPAC Name: 2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate[3]

-

Synonyms: 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol, 1,2-Palmitin-3-Olein, TG(16:0/16:0/18:1)[1][2][3]

Below is a diagram illustrating the logical relationship of the components of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. It is a major P-containing triacylglycerol found in various natural sources like palm oil, cocoa butter, and lard.[4]

| Property | Value | Source |

| Molecular Weight | 833.36 g/mol | [4] |

| Molecular Weight ( g/mol ) | 833.4 | [2] |

| Solubility | Chloroform (B151607): 10mg/mL | [2] |

| Storage Temperature | Room temperature in continental US | [4] |

Biological Significance

This compound is a type of triacylglycerol, which are primarily involved in energy storage in biological systems. While not directly implicated in signaling pathways in the same manner as diacylglycerols, its metabolic products, including fatty acids and mono- and diacylglycerols, can have significant biological roles. For instance, it has been used as a substrate to determine the regioselectivity and substrate specificity of lipases.[2]

Experimental Protocols

Synthesis of Related Triglycerides

A general approach for the synthesis of structured triacylglycerols, which can be adapted for this compound, involves a multi-step process. An example is the synthesis of 1,3-dipalmitoyl-2-linoleoylglycerol.[5]

-

Preparation of 1,3-dipalmitoylglycerol: This can be achieved through the esterification of glycerol with palmitic acid.

-

Isomerization: A solid mixture of 1,3- and 1,2-diacylglycerols can be isomerized to the desired 1,3-diacylglycerol by holding it at a temperature about 5°C below its melting point for an extended period (e.g., 10 days).[6]

-

Esterification with the Third Fatty Acid: The purified 1,2-diacylglycerol (in this case, dipalmitoylglycerol) is then esterified with the final fatty acid (oleic acid) to yield the target triacylglycerol.

-

Purification: The final product is purified using crystallization from solvents like chloroform and ethyl acetate.[6]

Analysis of Purity and Properties

A. Thin-Layer Chromatography (TLC)

-

Purpose: To monitor the progress of synthesis reactions and assess the purity of the final product.

-

Methodology:

-

Precoated silica (B1680970) gel F254 plates are used.

-

The developing solvent system is typically a mixture of hexane, diethyl ether, and formic acid (e.g., 80:20:2, v/v/v).

-

Spots are visualized by spraying with 5% phosphomolybdic acid in ethanol (B145695) followed by heating.[5]

-

B. High-Performance Liquid Chromatography (HPLC)

-

Purpose: Quantitative analysis of the purity of triacylglycerols.

-

Methodology:

-

An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is used.

-

A C18 column (e.g., EC 250/4 NUCLEOSIL 120-5 C18) is commonly employed.

-

A 1% solution of the sample in acetone (B3395972) is prepared and injected.

-

Isocratic elution is performed with a mobile phase of acetone/acetonitrile (e.g., 70:30, v/v) at a flow rate of 1 mL/min.

-

The analysis is conducted at an elevated temperature (e.g., 40°C) with ELSD detection at a similar temperature (e.g., 60°C).[5]

-

Below is a diagram illustrating a general experimental workflow for the analysis of this compound.

C. Differential Scanning Calorimetry (DSC)

-

Purpose: To study the melting and crystallization behavior of the triacylglycerol.

-

Methodology:

-

A small sample (3-5 mg) is hermetically sealed in an aluminum DSC pan.

-

The sample is held at a high temperature (e.g., 50-60°C) for a period (e.g., 10 minutes) to erase any crystal memory.

-

The measurement is performed under an inert nitrogen atmosphere.

-

The sample is subjected to controlled cooling and heating cycles to obtain melting and crystallization profiles.[5][6] The Johnson-Mehl-Avrami-Erofeyev-Kolmogorov (JMAEK) model can be used to analyze the crystallization kinetics.[7]

-

D. X-ray Powder Diffraction (XRPD)

-

Purpose: To identify the polymorphic forms of the triacylglycerol during crystallization and melting.

-

Methodology:

-

The sample is placed in a borosilicate capillary and sealed.

-

The sample is first heated (e.g., to 50-60°C) and tempered to remove crystal memory.

-

XRPD patterns are recorded during controlled cooling and heating cycles, often in conjunction with DSC analysis to correlate thermal events with structural changes.[6]

-

Polymorphism and Crystallization

The polymorphic behavior of triacylglycerols like POO is crucial for the physical properties of fats and oils. Studies on the crystallization of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) have shown that less stable crystalline forms (α and γ) are typically formed upon cooling.[8][9] More stable forms (β' or β) may not form directly upon cooling but can be obtained through transformation from the less stable forms during controlled heating.[8] The transformation from less stable to more stable forms often occurs through the melt, regardless of the heating conditions.[9]

References

- 1. CAS 1867-91-0: this compound [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C53H100O6 | CID 5283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Polymorphic crystallization and transformation pathways of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) during a liquid–solid-liquid journey | Semantic Scholar [semanticscholar.org]

a novel diacylglycerol-based galloyl structured lipid, 1,2-dipalmitoylgalloylglycerol (DPGG), was synthesized using the enzymatic transesterification of propyl gallate (PG) and tripalmitin under solvent-free condition

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1,2-dipalmitoylgalloylglycerol (DPGG), a novel diacylglycerol-based galloyl structured lipid. The synthesis is achieved through an environmentally friendly, solvent-free enzymatic transesterification of propyl gallate (PG) and tripalmitin (B1682551). This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction

1,2-Dipalmitoylgalloylglycerol (DPGG) is a structured lipid with a polyphenolic head group, which exhibits unique self-adhering properties.[1] Its synthesis via enzymatic transesterification represents a green chemistry approach, avoiding the use of organic solvents.[2][3][4][5][6][7][8][9] The reaction is catalyzed by an immobilized food-grade lipase (B570770), Lipozyme® 435, derived from Candida antarctica lipase B.[2][4][5] This guide will provide the necessary details for the replication of this synthesis and the characterization of the resulting product.

Quantitative Data Summary

The following tables summarize the key quantitative data from the optimized synthesis of DPGG.

Table 1: Optimized Reaction Conditions for DPGG Synthesis [2][3][4]

| Parameter | Optimized Value |

| Temperature | 70 °C |

| Substrate Molar Ratio (Tripalmitin:PG) | 25:1 |

| Reaction Time | 120 hours |

| Enzyme Load (% of total substrate weight) | 25% |

Table 2: Yield and Conversion Rates under Optimized Conditions [2][3][4]

| Parameter | Value |

| DPGG Yield | 33.0 ± 2.0% |

| Propyl Gallate (PG) Conversion | 44.8 ± 1.8% |

Table 3: Thermal Properties of DPGG [1]

| Thermal Event | Temperature (°C) | Enthalpy (kcal/mol) |

| Pretransition Exotherm | 52 | 3.7 |

| Main Endothermic Transition | 69 | 11.3 |

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of DPGG.

3.1. Materials

-

Propyl gallate (PG)

-

Tripalmitin

-

Lipozyme® 435 (immobilized Candida antarctica lipase B)

3.2. Enzymatic Synthesis of DPGG

The synthesis of DPGG is carried out via enzymatic transesterification in a solvent-free system.[2][3][4][5]

-

Reactant Preparation: Combine propyl gallate and tripalmitin in a substrate molar ratio of 1:25.

-

Enzyme Addition: Add Lipozyme® 435 at an enzyme load of 25% relative to the total substrate weight.

-

Reaction Incubation: Incubate the mixture at 70 °C for 120 hours.

-

Enzyme Deactivation and Removal: After the reaction, deactivate and remove the enzyme from the reaction mixture.

3.3. Product Characterization

The structure of the synthesized DPGG is elucidated using various spectroscopic techniques.[2][3]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the molecule.

-

Electrospray Ionization High-Resolution Accurate-Mass Tandem Mass Spectrometry (ESI-HRAM-MS/MS): For accurate mass determination and structural confirmation.

-

Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR): To determine the precise arrangement of atoms within the molecule.

3.4. Thermal Analysis

The thermal properties of DPGG are investigated using the following method.[1]

-

Differential Scanning Calorimetry (DSC): To determine the pretransition exotherm and the main endothermic transition temperatures and enthalpies.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of DPGG.

Potential Applications

The unique self-adhering properties and the presence of the antioxidant galloyl group suggest potential applications for DPGG in drug delivery and as a functional lipid in food and pharmaceutical formulations.[1][3] The galloyl moiety is known for its antioxidant activity, which may impart beneficial properties to DPGG.[10][11] Further research is warranted to explore the full potential of this novel structured lipid.

References

- 1. Synthesis, structure, and thermal properties of 1,2-dipalmitoylgalloylglycerol (DPGG), a novel self-adhering lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent-free enzymatic synthesis of 1,2-dipalmitoylgalloylglycerol: Characterization and optimization of reaction condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-3-oleoylglycerol in Model Lipid Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,2-dipalmitoyl-3-oleoylglycerol (PPO), an asymmetrical triacylglycerol (TAG), with a focus on its behavior in model lipid systems. Given that PPO, as a neutral lipid, does not form bilayers, this guide addresses its properties within more relevant model systems such as lipid nanoparticles and emulsions. The document details the polymorphic nature of PPO, the experimental methodologies used for its characterization, and presents available quantitative data.

Introduction: Asymmetrical Triacylglycerols and Their Significance

Triacylglycerols are the primary components of fats and oils and consist of a glycerol (B35011) backbone esterified with three fatty acids. Their physical properties, including melting point and crystalline structure, are determined by the nature and position of these fatty acids. This compound is an asymmetrical TAG, with two saturated palmitic acid chains at the sn-1 and sn-2 positions and one unsaturated oleic acid chain at the sn-3 position. This asymmetry disrupts efficient molecular packing compared to symmetrical TAGs, leading to a lower melting point and a greater tendency to form less stable crystalline polymorphs.[1][2] Understanding these properties is crucial for applications in drug delivery systems, such as lipid nanoparticles, where the physical state of the lipid core can influence drug loading, release, and stability.

Polymorphism of this compound (PPO)

Like other triacylglycerols, PPO exhibits polymorphism, the ability to exist in multiple crystalline forms with different physical properties. The three primary polymorphs for TAGs are α, β', and β, in order of increasing stability.[2]

-

α (Alpha) Form: The least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the molten state and has a hexagonal chain packing.[2]

-

β' (Beta Prime) Form: Exhibits intermediate stability and melting point. It is characterized by an orthorhombic subcell packing. Asymmetrical TAGs like PPO have a notable tendency to form and stabilize in the β' phase.[2]

-

β (Beta) Form: The most stable polymorph with the highest melting point, resulting from the most efficient, triclinic subcell packing.[2]

The transition between these forms is monotropic, meaning it proceeds from less stable to more stable forms (α → β' → β). For pure PPO, it has been observed that these transformations consistently occur through the melt, where a less stable form melts before recrystallizing into a more stable one.[3]

Quantitative Physical Properties

Obtaining precise, quantitative data for pure PPO is challenging as much of the research is conducted on complex mixtures found in natural fats or in binary systems with other lipids. The following tables summarize the available data.

Table 1: Thermal Properties of this compound (PPO) Polymorphs

| Polymorphic Form | Melting Peak (°C) | Onset of Crystallization (°C) | Notes |

| β' | > 30 | 8.29 | The melting temperature of the β' form is noted to be above 30°C in mixtures. The crystallization peak is for a PPO-rich lipid formulation. |

Data is derived from studies on PPO-rich mixtures and may not represent the exact values for the pure compound.

Table 2: X-Ray Diffraction (XRD) Spacing for this compound (PPO) Polymorphs

| Polymorphic Form | Long Spacing (nm) | Short Spacing (nm) |

| β'1-3L | 6.78 | 0.43, 0.42, 0.39, 0.38, 0.37 |

| β'2-2L | 4.45 | 0.42, 0.38 |

Source: Adapted from a study on PPP/PPO mixtures, representing data for pure PPO.[2] The nomenclature (e.g., -3L, -2L) refers to the chain length stacking in the crystal lattice.

PPO in Model Lipid Systems

While not a component of traditional model membranes (bilayers), PPO is relevant in other model systems:

-

Lipid Nanoparticles (LNPs): These are delivery systems with a solid lipid core. The polymorphic form of the TAG core, such as PPO, is critical. The less ordered α-form can create imperfections in the crystal lattice, allowing for higher drug loading capacity. However, over time, it may transition to more stable forms, potentially leading to drug expulsion.

-

Nanoemulsions: In oil-in-water emulsions, PPO would be a component of the oil phase. The physical state (liquid or crystalline) of the oil droplets, which is temperature-dependent, influences the emulsion's stability and its interaction with other components.

Experimental Protocols

The characterization of PPO's physical properties primarily relies on Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting points and enthalpies of fusion for different polymorphs.

-

Sample Preparation: 3–5 mg of the PPO sample is accurately weighed into an aluminum DSC pan and hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards like indium.

-

Thermal Program:

-

Initial Heating: The sample is heated to a temperature well above its melting point (e.g., 80°C) to erase any crystal memory.

-

Controlled Cooling: The molten sample is cooled at a specific rate (e.g., 2°C/min, 5°C/min, or 15°C/min) to induce crystallization. Different cooling rates can favor the formation of different polymorphs.

-

Controlled Heating: After a short isothermal period at a low temperature, the sample is heated at a controlled rate (e.g., 2°C/min or 5°C/min) to observe the melting of the formed polymorphs. Exothermic events during heating can indicate a recrystallization from a less stable to a more stable form.

-

-

Data Analysis:

-

Melting Point (Tm): Determined as the peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔH): Calculated from the area under the melting peak.

-

XRD is used to determine the arrangement of molecules in the crystalline state, providing definitive identification of the polymorphic form.

-

Sample Preparation: The PPO sample is crystallized under controlled temperature conditions. For analysis, the sample is often loaded into a capillary tube or placed on a temperature-controlled stage in the diffractometer.

-

Instrument Setup: A monochromatic X-ray beam (commonly CuKα radiation) is directed at the sample.

-

Data Collection: The diffraction pattern is recorded over a range of 2θ angles. The analysis focuses on two regions:

-

Wide-Angle X-ray Scattering (WAXS): Provides information on the "short spacings," which are characteristic of the sub-cell packing of the fatty acid chains.

-

Small-Angle X-ray Scattering (SAXS): Provides information on the "long spacings," which relate to the lamellar stacking of the TAG molecules.

-

-

Data Analysis: The polymorphic forms are identified by their characteristic short spacings:

-

α-form: A single strong peak around 4.15 Å.

-

β'-form: Two or more strong peaks, typically around 3.8 Å and 4.2 Å.

-

β-form: A strong, characteristic peak at approximately 4.6 Å.

-

Visualizing Polymorphic Transitions and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the polymorphic transitions of triacylglycerols and the general workflows for their analysis.

References

The Role of 1,2-Dipalmitoyl-3-oleoylglycerol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the role of 1,2-Dipalmitoyl-3-oleoylglycerol and related lipids in cellular signaling pathways. A critical distinction is made between triacylglycerols (TAGs), such as this compound, which are primarily energy storage molecules, and their metabolic precursors, diacylglycerols (DAGs), which are pivotal second messengers in a multitude of signaling cascades. While this compound does not directly participate in signal transduction, its metabolism is intrinsically linked to the generation of signaling lipids. This guide will first elucidate the primary functions of triacylglycerols and then delve into the well-established signaling roles of diacylglycerols, providing quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in this field.

This compound: A Triacylglycerol Focused on Energy Storage

This compound is a specific triacylglycerol (TAG) molecule, which consists of a glycerol (B35011) backbone esterified to two palmitic acid molecules and one oleic acid molecule. Triacylglycerols are the primary form of energy storage in eukaryotes and are stored in lipid droplets within cells.[1][2] Their main functions include serving as a reservoir of fatty acids for metabolic energy, providing thermal insulation, and protecting organs.[3][4]

Direct participation of specific TAGs like this compound in cellular signaling is not a recognized biological paradigm. However, the metabolic pathways that synthesize and degrade TAGs are crucial intersections with signaling networks, as they modulate the availability of lipid precursors for signaling molecules.[5][6]

The Indirect Signaling Role: From Triacylglycerol Metabolism to Bioactive Lipids

The link between triacylglycerols and cellular signaling is primarily indirect, occurring through the generation of bioactive lipid molecules during TAG metabolism. The key enzymatic steps can release fatty acids and diacylglycerols, both of which have signaling capabilities.

-

Fatty Acids: Lipolysis of TAGs releases free fatty acids, which can act as signaling molecules to influence gene transcription and other cellular processes.[7]

-

Diacylglycerols (DAGs): The synthesis and breakdown of TAGs involve diacylglycerol intermediates.[5] These DAGs, when present in cellular membranes, can function as potent second messengers.

Diacylglycerol (DAG): A Central Hub in Cellular Signaling

Diacylglycerol is a critical second messenger generated at the plasma membrane in response to extracellular stimuli.[8] Its production is most commonly initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol (B14025) trisphosphate (IP3).[9] DAG remains within the membrane and recruits and activates a host of downstream effector proteins, the most prominent of which is the Protein Kinase C (PKC) family.[10][11]

The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The activation of Protein Kinase C (PKC) by DAG is a cornerstone of cellular signaling, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[8][10]

Pathway Overview:

-

Stimulus and PLC Activation: An external signal (e.g., hormone, growth factor) binds to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of Phospholipase C (PLC).

-

DAG Production: Activated PLC cleaves PIP2 in the plasma membrane, generating DAG and IP3.

-

PKC Translocation and Activation: DAG, along with phosphatidylserine, acts as a molecular anchor, recruiting cytosolic PKC isoforms to the plasma membrane. For classical PKC isoforms, this process also requires an increase in intracellular calcium concentration, which is triggered by IP3.[12] This membrane localization relieves autoinhibition and activates the kinase function of PKC.

-

Downstream Phosphorylation: Activated PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, propagating the signal and leading to a cellular response.

References

- 1. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity [pubmed.ncbi.nlm.nih.gov]

- 9. A novel DAG-dependent mechanism links PKCa and Cyclin B1 regulating cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced Glycation End Products Promote PGE2 Production in Ca9-22 Cells via RAGE/TLR4-Mediated PKC–NF-κB Pathway [mdpi.com]

stereospecific synthesis of 1,2-dipalmitoyl-sn-glycerol and 1,2-dipalmitoyl-3-acyl-sn-glycerols with even-carbon saturated fatty acyl chains of 2–16 carbons in length were synthesized

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide details the stereospecific synthesis of 1,2-dipalmitoyl-sn-glycerol (B135180) and a homologous series of 1,2-dipalmitoyl-3-acyl-sn-glycerols. The synthesized compounds feature even-carbon number saturated fatty acyl chains at the sn-3 position, ranging from 2 to 16 carbons. These structured triacylglycerols are of significant interest in various fields, including biochemistry, materials science, and pharmaceutical sciences, due to their well-defined structures which allow for systematic studies of lipid behavior.

Introduction

The stereospecific synthesis of complex lipids is crucial for understanding their physicochemical properties and biological functions. 1,2-Dipalmitoyl-sn-glycerol serves as a key intermediate in the synthesis of various phospholipids (B1166683) and triacylglycerols. The subsequent acylation at the sn-3 position with fatty acids of varying chain lengths allows for the creation of a library of structured triacylglycerols. This enables the systematic investigation of how the length of the sn-3 acyl chain influences properties such as polymorphism, crystal packing, and surface behavior.[1][2]

The synthesis of these compounds requires a careful stereocontrolled approach to ensure the correct configuration at the chiral sn-2 position of the glycerol (B35011) backbone. A common strategy involves starting from a chiral precursor, such as D-mannitol, to establish the desired stereochemistry.

Experimental Protocols

While the full detailed experimental protocols from the primary literature were not accessible, the following represents a generalized, plausible synthetic route based on established methodologies for glycerolipid synthesis and acylation reactions.

Synthesis of 1,2-Dipalmitoyl-sn-glycerol

The stereospecific synthesis of 1,2-dipalmitoyl-sn-glycerol can be achieved from a chiral starting material like D-mannitol. The procedure involves the protection of the hydroxyl groups, followed by selective deprotection and acylation.

Representative Protocol:

-

Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-mannitol is treated with acetone (B3395972) in the presence of a catalyst (e.g., zinc chloride) to protect the 1,2 and 5,6 hydroxyl groups.

-

Oxidative Cleavage: The central diol is cleaved using an oxidizing agent such as sodium periodate (B1199274) to yield two molecules of 2,3-O-isopropylidene-sn-glyceraldehyde.

-

Reduction: The glyceraldehyde is reduced to 2,3-O-isopropylidene-sn-glycerol using a reducing agent like sodium borohydride.

-

Tritylation: The primary hydroxyl group is protected with a trityl group by reacting with trityl chloride in the presence of a base (e.g., pyridine).

-

Deprotection of Isopropylidene Group: The isopropylidene group is removed under acidic conditions to yield 3-O-trityl-sn-glycerol.

-

Palmitoylation: The free hydroxyl groups at the sn-1 and sn-2 positions are acylated with palmitoyl (B13399708) chloride or palmitic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or 4-dimethylaminopyridine) to give 1,2-dipalmitoyl-3-O-trityl-sn-glycerol.

-

Detritylation: The trityl group is selectively removed using a mild acid (e.g., hydrogen bromide in acetic acid) to yield the final product, 1,2-dipalmitoyl-sn-glycerol.

-

Purification: The product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization.

Synthesis of 1,2-Dipalmitoyl-3-acyl-sn-glycerols

The synthesized 1,2-dipalmitoyl-sn-glycerol is then acylated at the free sn-3 hydroxyl group with the corresponding even-carbon saturated fatty acid.

Representative Protocol:

-

Acylation Reaction: 1,2-dipalmitoyl-sn-glycerol is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) containing a base such as 4-dimethylaminopyridine (B28879) (DMAP).

-

The corresponding fatty acid anhydride (e.g., acetic anhydride, butyric anhydride, etc.) or fatty acid chloride is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with dilute acid and then with water to remove the catalyst and any unreacted anhydride. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexane (B92381) and diethyl ether as the eluent. The pure fractions are collected and the solvent is evaporated. The final product is often recrystallized from a suitable solvent to obtain a high purity solid.

Quantitative Data

The polymorphic behavior and packing arrangements of the synthesized 1,2-dipalmitoyl-3-acyl-sn-glycerols have been studied by differential scanning calorimetry (DSC) and powder X-ray diffraction (XRD). The data reveals three distinct layered packing modes depending on the length of the sn-3 acyl chain.[1][2]

Table 1: Polymorphic Behavior and Crystal Packing of 1,2-Dipalmitoyl-3-acyl-sn-glycerols

| sn-3 Acyl Chain | Number of Carbons | Packing Mode | Description |

| Unsubstituted | 0 | Double-layer diglyceride-type | Bilayer packing with parallel hydrocarbon chains.[1][2] |

| Acetyl | 2 | Double-layer diglyceride-type | Bilayer packing with parallel hydrocarbon chains.[1][2] |

| Butyryl | 4 | Double-layer diglyceride-type | Bilayer packing with parallel hydrocarbon chains.[1][2] |

| Hexanoyl | 6 | Triple-layer triglyceride-type | Shorter acyl chains form a middle layer between two layers of the 1,2-palmitoyl chains.[1][2] |

| Octanoyl | 8 | Triple-layer triglyceride-type | Shorter acyl chains form a middle layer between two layers of the 1,2-palmitoyl chains.[1][2] |

| Decanoyl | 10 | Triple-layer and Double-layer triglyceride-type | Exhibits both packing types depending on the crystallization solvent.[1][2] |

| Dodecanoyl | 12 | Double-layer triglyceride-type | Acyl chains at sn-1 and sn-2 form an extended line, and the sn-3 chain is folded parallel to the sn-1 chain.[1][2] |

| Tetradecanoyl | 14 | Double-layer triglyceride-type | Acyl chains at sn-1 and sn-2 form an extended line, and the sn-3 chain is folded parallel to the sn-1 chain.[1][2] |

| Palmitoyl | 16 | Double-layer triglyceride-type | Acyl chains at sn-1 and sn-2 form an extended line, and the sn-3 chain is folded parallel to the sn-1 chain.[1][2] |

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the stereospecific synthesis of 1,2-dipalmitoyl-3-acyl-sn-glycerols.

Caption: Synthetic workflow for 1,2-dipalmitoyl-3-acyl-sn-glycerols.

References

Surface Properties of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the surface properties of a homologous series of 1,2-dipalmitoyl-3-acyl-sn-glycerols. These asymmetrically substituted triacylglycerols, with two palmitoyl (B13399708) chains at the sn-1 and sn-2 positions and a third acyl chain of varying length at the sn-3 position, are of significant interest in various fields, including biochemistry, food science, and pharmaceutical sciences, due to their interfacial behavior which is critical in lipid metabolism and the formulation of lipid-based drug delivery systems.

This document summarizes key quantitative data from seminal research, outlines detailed experimental protocols for the characterization of these lipids, and provides visualizations of experimental workflows and molecular behaviors at interfaces.

Quantitative Surface Property Data

The surface behavior of 1,2-dipalmitoyl-3-acyl-sn-glycerols is fundamentally dependent on the length of the acyl chain at the sn-3 position. The following tables summarize the key physical and surface properties for a series of these compounds, providing a basis for understanding their structure-property relationships.

Table 1: Physical Properties of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols

| sn-3 Acyl Chain | Molecular Weight ( g/mol ) | Bulk Melting Temperature (°C) |

| Acetyl (C2) | 612.9 | 48.5 |

| Propionyl (C3) | 627.0 | 41.5 |

| Butyryl (C4) | 641.0 | 45.0 |

| Valeryl (C5) | 655.0 | 36.5 |

| Caproyl (C6) | 669.1 | 40.5 |

| Octanoyl (C8) | 697.1 | 25.0 |

| Decanoyl (C10) | 725.2 | 37.5 |

| Lauroyl (C12) | 753.3 | 46.0 |

| Myristoyl (C14) | 781.3 | 52.5 |

| Palmitoyl (C16) | 809.4 | 68.0 |

Table 2: Monolayer Properties of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols at the Air-Water Interface

| sn-3 Acyl Chain | Area per Molecule at Collapse (Ų/molecule) | Collapse Pressure (mN/m) | Surface Melting Temperature (°C) | Equilibrium Spreading Pressure (mN/m) |

| Acetyl (C2) | ~45 | > 40 | 68 | 20.6 |

| Propionyl (C3) | ~42 | > 40 | 60 | 23.5 |

| Butyryl (C4) | ~43 | > 40 | 55 | 21.7 |

| Valeryl (C5) | ~44 | > 40 | 48 | 20.1 |

| Caproyl (C6) | ~47 | > 40 | 42 | 18.9 |

| Octanoyl (C8) | - | - | < 5 | 14.8 |

| Decanoyl (C10) | - | - | 25 | - |

| Lauroyl (C12) | - | - | 39 | - |

| Myristoyl (C14) | - | - | 49 | - |

| Palmitoyl (C16) | ~41 | > 40 | 65 | 31.7 |

Data compiled from Fahey and Small (1986).[1][2]

Experimental Protocols

The characterization of the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols involves a multi-step process, from synthesis to detailed analysis of their behavior at interfaces.

Synthesis of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols

The synthesis of these asymmetric triacylglycerols requires a stereospecific approach to ensure the correct placement of the acyl chains.

Objective: To synthesize a series of 1,2-dipalmitoyl-3-acyl-sn-glycerols with varying acyl chain lengths at the sn-3 position.

Materials:

-

Acyl chlorides or anhydrides of varying chain lengths (e.g., acetyl chloride, propionyl chloride, etc.)

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dipalmitoyl-sn-glycerol in the anhydrous solvent.

-

Acylation: Cool the solution in an ice bath. Add pyridine, followed by the dropwise addition of the respective acyl chloride or anhydride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a small amount of water or a dilute aqueous acid solution. Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to isolate the desired triacylglycerol.

-

Characterization: Confirm the structure and purity of the synthesized 1,2-dipalmitoyl-3-acyl-sn-glycerol using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Langmuir Trough and Pressure-Area Isotherms

The Langmuir trough technique is employed to study the behavior of insoluble monolayers at the air-water interface.

Objective: To measure the surface pressure as a function of the area per molecule for a monolayer of a 1,2-dipalmitoyl-3-acyl-sn-glycerol.

Apparatus:

-

Langmuir-Blodgett trough with movable barriers

-

Wilhelmy plate or other surface pressure sensor

-

Subphase (typically ultrapure water)

-

Microsyringe for spreading the lipid solution

Procedure:

-

Trough Preparation: Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., ethanol, chloroform) and then rinse extensively with ultrapure water. Fill the trough with the subphase.

-

Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants until a stable, low surface pressure is achieved upon compression.

-

Monolayer Spreading: Prepare a dilute solution of the 1,2-dipalmitoyl-3-acyl-sn-glycerol in a volatile, water-immiscible solvent (e.g., chloroform). Using a microsyringe, carefully deposit small droplets of the solution onto the subphase surface. Allow the solvent to evaporate completely (typically 15-20 minutes).

-

Isotherm Measurement: Compress the monolayer at a constant, slow rate using the movable barriers. Simultaneously, record the surface pressure as a function of the surface area.

-

Data Analysis: Plot the surface pressure (mN/m) against the area per molecule (Ų/molecule). From this isotherm, key parameters such as the collapse pressure, collapse area, and the presence of any phase transitions can be determined.

Brewster Angle Microscopy (BAM)

BAM is a non-invasive imaging technique used to visualize the morphology of monolayers at the air-water interface.

Objective: To observe the phase behavior and domain formation in the monolayer during compression.

Apparatus:

-

Langmuir trough equipped with a Brewster angle microscope.

Procedure:

-

Monolayer Preparation: Prepare the monolayer in the Langmuir trough as described in section 2.2.

-

Imaging: Position the BAM to observe the monolayer. Acquire images at various stages of compression, particularly at surface pressures corresponding to phase transitions observed in the pressure-area isotherm.

-

Image Analysis: Analyze the images to identify different phases (e.g., gas, liquid-expanded, liquid-condensed, solid), the formation of domains, and the overall homogeneity of the monolayer.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the bulk lipid, such as melting temperature and phase transition enthalpies.

Objective: To measure the thermotropic phase behavior of the synthesized 1,2-dipalmitoyl-3-acyl-sn-glycerols.

Apparatus:

-

Differential scanning calorimeter

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the purified lipid into a DSC pan. If studying hydrated samples, add a specific amount of water or buffer and seal the pan hermetically.

-

Thermal Program: Place the sample pan and a reference pan in the DSC cell. Subject the sample to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5 °C/min).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the temperatures and enthalpies of any phase transitions (e.g., melting, crystallization).

X-ray Diffraction (XRD)

XRD provides information on the molecular packing and lamellar structure of the lipids in their solid state.

Objective: To determine the crystalline packing of the 1,2-dipalmitoyl-3-acyl-sn-glycerols.

Apparatus:

-

X-ray diffractometer

Procedure:

-

Sample Preparation: Prepare a thin film or a powder sample of the lipid. For thin films, the lipid can be deposited on a solid substrate.

-

Data Collection: Mount the sample in the diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction pattern over a range of angles (2θ).

-

Data Analysis: Analyze the positions and intensities of the diffraction peaks. The wide-angle X-ray scattering (WAXS) region provides information about the short-range packing of the acyl chains, while the small-angle X-ray scattering (SAXS) region reveals the long-range lamellar spacing.

Molecular Behavior at the Interface

The surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols are a direct consequence of the molecular arrangement at the air-water interface. The length of the sn-3 acyl chain plays a crucial role in this arrangement.

At low surface pressures, the hydrophilic glycerol (B35011) backbone is anchored at the water surface, and the two long palmitoyl chains are oriented towards the air phase. The shorter sn-3 acyl chain, being more polar than the long palmitoyl chains, tends to lie flat on the water surface.

Upon compression of the monolayer, the behavior of the sn-3 acyl chain depends on its length. For shorter chains (acetyl to caproyl), as the surface pressure increases, the chain is forced into the aqueous subphase. For a longer chain like octanoyl, it is energetically less favorable for it to be fully submerged. Instead, it is pushed up to align with the palmitoyl chains, creating a more fluid monolayer. This difference in behavior explains the observed variations in surface melting temperatures and equilibrium spreading pressures.

Significance and Applications

The surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols are of considerable importance in several scientific and industrial domains:

-

Drug Delivery: The ability of these lipids to form stable monolayers and their phase behavior are critical for the design of lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles. The nature of the sn-3 acyl chain can influence drug loading, release kinetics, and the stability of the formulation.

-

Food Science: As components of natural fats and oils, the interfacial properties of these triacylglycerols affect the texture, stability, and digestion of food emulsions.

-

Biochemistry and Cell Biology: These molecules serve as model compounds for understanding the enzymatic hydrolysis of triacylglycerols by lipases, a process that occurs at lipid-water interfaces. The orientation of the acyl chains can significantly impact enzyme accessibility and activity.

This technical guide provides a foundational understanding of the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols. The presented data and experimental protocols serve as a valuable resource for researchers and professionals working with these and related lipid systems.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed two-step enzymatic pathway for the synthesis of the structured triacylglycerol (TAG), 1,2-Dipalmitoyl-3-oleoylglycerol (POO). Drawing upon established methodologies for the synthesis of analogous structured lipids, this document outlines detailed experimental protocols, presents key quantitative data, and visualizes the logical workflow for the production of POO for research purposes. The synthesis of this specific TAG is of significant interest in various fields, including lipid biochemistry and drug delivery systems.

Introduction to Structured Triacylglycerols

Structured triacylglycerols are TAGs that have been modified to contain a specific distribution of fatty acids on the glycerol (B35011) backbone. This precise positioning allows for the tailoring of their physicochemical and nutritional properties. This compound (POO) is a chiral TAG with palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. The enzymatic synthesis of such structured lipids offers significant advantages over chemical methods, primarily due to the high regioselectivity and mild reaction conditions afforded by lipases, which minimizes the formation of unwanted byproducts.

Proposed Two-Step Enzymatic Synthesis of this compound (POO)

The synthesis of POO can be strategically achieved through a two-step enzymatic process. The first step involves the regioselective deacylation of a readily available starting material, tripalmitin (B1682551), to produce the key intermediate, 1,2-dipalmitoylglycerol (1,2-DPG). The second step is the targeted esterification of the free hydroxyl group at the sn-3 position of 1,2-DPG with oleic acid.

Step 1: Enzymatic Synthesis of 1,2-Dipalmitoylglycerol (1,2-DPG)

The initial and critical step is the generation of the 1,2-diacylglycerol intermediate. This can be accomplished through the controlled, regioselective hydrolysis or alcoholysis of tripalmitin (PPP) using an sn-1,3 specific lipase. This class of enzymes will preferentially cleave the fatty acids at the outer (sn-1 and sn-3) positions of the glycerol backbone, leaving the sn-2 position intact and, under controlled conditions, yielding the desired 1,2-DPG.

Experimental Protocol for 1,2-DPG Synthesis

This protocol is adapted from established methods for the partial hydrolysis of triacylglycerols.

Materials:

-

Tripalmitin (Substrate)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Organic solvent (e.g., n-hexane)

-

Buffer solution (e.g., Tris-HCl, pH 7.0)

-

Ethanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve tripalmitin in n-hexane to a desired concentration.

-

Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize.

-

Reaction Conditions: Maintain the reaction at a specific temperature with constant agitation. The reaction progress should be monitored over time by taking aliquots and analyzing the composition.

-

Reaction Termination: Once the desired conversion to 1,2-DPG is achieved, terminate the reaction by filtering off the immobilized enzyme.

-

Product Isolation and Purification:

-

Evaporate the solvent from the reaction mixture under reduced pressure.

-

The crude product, containing unreacted tripalmitin, 1,2-DPG, 1,3-dipalmitoylglycerol, monopalmitoylglycerols, and free palmitic acid, is then subjected to purification.

-

Silica gel column chromatography is a suitable method for isolating 1,2-DPG from the mixture. A gradient elution system of n-hexane and diethyl ether can be employed.

-

Quantitative Data for Diacylglycerol Synthesis

The following table summarizes typical reaction conditions and yields for the enzymatic synthesis of diacylglycerols, which can be adapted and optimized for 1,2-DPG production.

| Parameter | Value/Range | Reference |

| Enzyme | Lipozyme RM IM (Rhizomucor miehei) | [1][2] |

| Substrate | Tripalmitin | [1][2] |

| Solvent | n-hexane or solvent-free | [1][3] |

| Temperature | 50-70 °C | [2][3] |

| Enzyme Load | 5-15% (w/w of substrates) | [2] |

| Substrate Ratio | Varied (e.g., TAG to alcohol/acid) | [1][2] |

| Reaction Time | 3-24 hours | [1] |

| Yield of DAG | Up to ~50% (in mixed regioisomers) | [4] |

Step 2: Enzymatic Esterification of 1,2-DPG with Oleic Acid

The second step involves the esterification of the free primary hydroxyl group at the sn-3 position of the purified 1,2-DPG with oleic acid. This reaction is best catalyzed by a non-regiospecific lipase that can acylate the available hydroxyl group. Novozym 435, an immobilized lipase B from Candida antarctica, is a suitable candidate for this transformation due to its broad substrate specificity and high stability.

Experimental Protocol for POO Synthesis

Materials:

-

1,2-Dipalmitoylglycerol (Substrate)

-

Oleic Acid (Acyl donor)

-

Immobilized non-regiospecific lipase (e.g., Novozym 435 from Candida antarctica)

-

Organic solvent (e.g., t-butanol or solvent-free system)

-

Molecular sieves (optional, for water removal)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, combine 1,2-dipalmitoylglycerol and oleic acid in a suitable organic solvent or in a solvent-free system. A slight molar excess of oleic acid is typically used.

-

Water Removal: If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture to remove water produced during esterification, thereby shifting the equilibrium towards product formation.

-

Enzyme Addition: Add the immobilized non-regiospecific lipase (Novozym 435) to the mixture.

-

Reaction Conditions: Maintain the reaction at an optimized temperature with continuous stirring. Monitor the formation of POO over time using techniques such as TLC or HPLC.

-

Reaction Termination: After reaching the desired conversion, stop the reaction by filtering out the enzyme.

-

Product Purification:

-

Remove the solvent (if used) under reduced pressure.

-

The crude product will contain POO, unreacted 1,2-DPG, and excess oleic acid.

-

Purify the POO using silica gel column chromatography, eluting with a gradient of n-hexane and diethyl ether.

-

Quantitative Data for Triacylglycerol Synthesis via Esterification

The table below provides a summary of reaction conditions for the enzymatic synthesis of structured triacylglycerols from diacylglycerols, which can serve as a starting point for optimizing POO synthesis.

| Parameter | Value/Range | Reference |

| Enzyme | Novozym 435 (Candida antarctica lipase B) | [3][5] |

| Substrates | Diacylglycerol, Oleic Acid | [6] |

| Solvent | t-butanol or solvent-free | [7] |

| Temperature | 60-70 °C | [7] |

| Enzyme Load | 5-25% (w/w of substrates) | [5] |

| Substrate Molar Ratio | 1:1 to 1:5 (DAG:Fatty Acid) | [7] |

| Reaction Time | 8-120 hours | [6][8] |

| Yield of TAG | Can exceed 90% with optimization | [6] |

Logical and Experimental Workflows

The following diagrams illustrate the overall logical workflow for the synthesis and the detailed experimental workflow for a single synthesis step.

Conclusion

This technical guide outlines a feasible and robust two-step enzymatic strategy for the synthesis of this compound for research applications. By leveraging the regioselectivity of specific lipases, this approach allows for the controlled assembly of the target structured triacylglycerol. The provided experimental protocols and quantitative data serve as a strong foundation for researchers to develop and optimize the synthesis of POO in their own laboratories. Further optimization of reaction parameters will be crucial to maximize yields and purity for specific research needs.

References

- 1. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipase-catalyzed acidolysis of tripalmitin with capric acid in organic solvent medium: Analysis of the effect of experimental conditions through factorial design and analysis of multiple responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Unseen Influence: A Technical Guide to the Interaction of 1,2-Dipalmitoyl-3-oleoylglycerol with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the nuanced and critical interactions between the triacylglycerol 1,2-Dipalmitoyl-3-oleoylglycerol (PPO) and membrane proteins. While direct experimental data on PPO remains an emerging field, this document synthesizes current understanding from the broader study of diacylglycerols (DAGs) and other lipids to extrapolate the potential mechanisms and consequences of PPO's presence in cellular membranes. This guide provides a framework for future research by detailing relevant experimental protocols, outlining potential signaling pathway involvement, and presenting quantitative data from related lipid-protein interaction studies. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge and methodological insights necessary to investigate the role of this specific triacylglycerol in membrane protein function and cellular signaling.

Introduction: The Significance of Lipid Heterogeneity

Biological membranes are not merely passive barriers but dynamic landscapes of lipids and proteins engaged in constant interplay. The specific lipid composition of a membrane profoundly influences the structure, function, and localization of embedded proteins.[1] Among the vast array of lipid species, triacylglycerols and their diacylglycerol precursors play crucial roles in cellular signaling and metabolism. This compound is a mixed-chain triacylglycerol that can be found in various natural fats and oils.[2] Upon enzymatic cleavage by lipases, it yields 1,2-dipalmitoylglycerol, a diacylglycerol species. Diacylglycerols are pivotal second messengers that can directly interact with and modulate the activity of a variety of membrane-associated proteins.[3]

This guide will explore the known and potential interactions of this compound, primarily through its potential diacylglycerol derivative, with key classes of membrane proteins, namely Protein Kinase C (PKC) and ion channels.

Interaction with Protein Kinase C (PKC)

Protein Kinase C represents a family of serine/threonine kinases that are central to numerous signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis.[4] The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol in the plasma membrane.[2]

Mechanism of PKC Activation

Quantitative Data on Diacylglycerol-Mediated PKC Activation

The following table summarizes data from studies on the effects of general 1,2-sn-diacylglycerol levels on PKC activity. It is important to note that the specific fatty acid composition of the diacylglycerol can influence the magnitude and duration of PKC activation.

| Parameter | Condition | Observation | Source |

| PKC Activity | High Fat Diet (leading to increased 1,2-sn-diacylglycerol) vs. Control Diet | Particulate Fraction: 131 +/- 18% increase; Soluble Fraction: 62 +/- 14% increase | [3] |

| 1,2-sn-diacylglycerol Levels | High Fat Diet vs. Control Diet | 7.0 +/- 0.5 nmol/mg lipid vs. 4.5 +/- 0.5 nmol/mg lipid | [3] |

Modulation of Ion Channel Activity

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, essential for processes like nerve impulse transmission and muscle contraction. The lipid environment can modulate ion channel function both directly, through specific lipid-protein interactions, and indirectly, by altering the physical properties of the membrane bilayer.[5]

Direct and Indirect Modulation Mechanisms

Diacylglycerols can influence ion channel activity through several mechanisms:

-

Direct Binding: Specific binding of the diacylglycerol molecule to the channel protein can induce conformational changes that alter its gating properties (opening, closing, and inactivation).

-

PKC-Mediated Phosphorylation: As discussed, diacylglycerols activate PKC, which can then phosphorylate ion channels or associated regulatory proteins, thereby modulating their activity.

-

Altering Membrane Properties: The incorporation of diacylglycerols into the membrane can change its fluidity, curvature, and thickness, which can in turn affect the conformational dynamics of embedded ion channels.

Quantitative Data on Diacylglycerol Effects on Ion Channels

The following table presents data from a study on the effect of a synthetic diacylglycerol, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), on Ca2+ currents. While not this compound, this provides a model for how a diacylglycerol can modulate ion channel function.

| Ion Channel Type | Agonist | Concentration | Effect on Current | Source |

| T-type Ca2+ Current | OAG | 40 µM | 60% attenuation | [6] |

| L-type Ca2+ Current | OAG | 40 µM | 50% attenuation | [6] |

Experimental Protocols

Investigating the interaction of this compound with membrane proteins requires a multi-faceted approach employing various biophysical and biochemical techniques. The following are detailed methodologies for key experiments.

Liposome Reconstitution and Protein Insertion

Objective: To create a model membrane system containing the membrane protein of interest and this compound.

Protocol:

-

Lipid Film Preparation:

-

In a round-bottom flask, combine a primary phospholipid (e.g., POPC) and this compound at the desired molar ratio in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

-

Vortex vigorously to form multilamellar vesicles (MLVs).

-

-

Vesicle Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

-

-

Protein Reconstitution:

-

Solubilize the purified membrane protein in a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

-

Mix the solubilized protein with the prepared liposomes at a desired lipid-to-protein ratio.

-

Remove the detergent slowly to facilitate protein insertion into the liposomes. This can be achieved by dialysis, gel filtration, or the use of adsorbent beads (e.g., Bio-Beads).[7]

-

-

Characterization:

-

Confirm protein incorporation and orientation using techniques such as SDS-PAGE, Western blotting, and protease protection assays.

-

Determine the size distribution of the proteoliposomes using dynamic light scattering (DLS).

-

Fluorescence Correlation Spectroscopy (FCS)

Objective: To measure the diffusion dynamics and concentration of fluorescently labeled membrane proteins within a model membrane containing this compound.

Protocol:

-

Sample Preparation:

-

Prepare proteoliposomes containing a fluorescently labeled membrane protein as described in section 4.1. Nanodiscs can also be used as a membrane mimetic system.[8]

-

Immobilize the proteoliposomes or nanodiscs on a glass coverslip.

-

-

FCS Measurement:

-

Use a confocal microscope equipped with an FCS module.

-

Focus the laser beam to a diffraction-limited spot within the membrane of an immobilized vesicle.

-

Record the fluorescence intensity fluctuations as labeled proteins diffuse through the confocal volume.

-

-

Data Analysis:

-

Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.

-

Fit the ACF with a suitable diffusion model (e.g., two-dimensional diffusion) to extract the diffusion coefficient (D) and the average number of fluorescent particles in the confocal volume (N).

-

Compare the diffusion coefficients of the protein in membranes with and without this compound to assess changes in membrane fluidity and protein mobility.

-

In Vitro PKC Activity Assay

Objective: To determine the effect of 1,2-dipalmitoylglycerol on the kinase activity of PKC.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2).

-

Prepare liposomes containing phosphatidylserine (B164497) (PS) and varying concentrations of 1,2-dipalmitoylglycerol.

-

Prepare a substrate for PKC (e.g., a synthetic peptide with a phosphorylation site).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, liposomes, PKC substrate, purified PKC enzyme, and [γ-32P]ATP.

-

Initiate the reaction by adding the enzyme and incubate at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

-

Quantification of Phosphorylation:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of 32P incorporated into the substrate using a scintillation counter.

-

Calculate the specific activity of PKC in the presence of different concentrations of 1,2-dipalmitoylglycerol.

-

Future Directions and Conclusion

The study of the specific interactions between this compound and membrane proteins is a nascent field with significant potential. While this guide has drawn upon the broader knowledge of diacylglycerol signaling, it underscores the critical need for direct experimental investigation into this particular lipid species. Future research should focus on:

-

Quantitative Binding Assays: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine the binding affinity and thermodynamics of 1,2-dipalmitoylglycerol for specific membrane proteins.

-

High-Resolution Structural Studies: Utilizing cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy to visualize the interaction sites of 1,2-dipalmitoylglycerol on membrane proteins.

-

In Vivo Studies: Developing cellular models to investigate the physiological consequences of altering this compound levels on specific signaling pathways and cellular functions.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Protein kinase C is activated and diacylglycerol is elevated in epidermal cells from Sencar mice fed high fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid modulation of ion channels through specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Hydrolysis of 1,2-Dipalmitoyl-3-oleoylglycerol by Lipoprotein Lipase: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the interaction between lipoprotein lipase (B570770) (LPL) and its substrate, 1,2-dipalmitoyl-3-oleoylglycerol (POP), a mixed-acid triglyceride. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated pathologies.

Introduction to Lipoprotein Lipase and Lipid Metabolism

Lipoprotein lipase (LPL) is a key enzyme in the hydrolysis of triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids and monoacylglycerols for energy utilization and storage in tissues. The substrate specificity of LPL is critical to understanding the metabolic fate of various dietary and endogenously synthesized fats. This compound is a common asymmetric triglyceride found in various natural sources, and its hydrolysis by LPL is a key step in lipid processing. LPL exhibits a stereospecific preference, primarily hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the triglyceride molecule.

Quantitative Data on LPL-Mediated Hydrolysis of this compound

A thorough review of the current scientific literature did not yield specific Michaelis-Menten constant (K_m) or maximum reaction velocity (V_max) values for the hydrolysis of this compound by lipoprotein lipase. This represents a significant knowledge gap in the quantitative understanding of LPL's substrate specificity for this particular mixed-acid triglyceride.

For comparative purposes, kinetic data for LPL with other triglyceride substrates are presented below. It is important to note that these values can vary significantly based on the fatty acid composition of the triglyceride, the physical state of the substrate (e.g., emulsion particle size), and the presence of cofactors such as apolipoprotein C-II (apoC-II).

Table 1: Representative Kinetic Parameters of Lipoprotein Lipase with Various Triglyceride Substrates

| Substrate | Source of LPL | K_m (mM) | V_max (µmol/h/mg) | Reference |

| Triolein | Bovine Milk | ~0.5 - 1.0 | Not consistently reported | General literature |

| Tributyrin | Porcine Pancreas | ~2.5 | Not consistently reported | General literature |

| p-Nitrophenyl butyrate | Various | Variable | Variable | General literature |

Note: This table is illustrative and highlights the lack of specific data for this compound. The values provided are approximate and can differ based on experimental conditions.

Experimental Protocol for Lipoprotein Lipase Activity Assay

Principle

The activity of lipoprotein lipase is determined by measuring the rate of release of free fatty acids from the this compound substrate. The released fatty acids can be quantified using a variety of methods, including titration, colorimetric, or fluorometric assays. This protocol outlines a fluorometric approach using a fatty acid-sensitive fluorescent probe.

Materials

-

Purified lipoprotein lipase

-

This compound (high purity)

-

Apolipoprotein C-II (as an activator)

-

Bovine serum albumin (fatty acid-free)

-

Tris-HCl buffer (pH 8.0-8.5)

-

Fluorescent fatty acid indicator dye (e.g., ADIFAB2)

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader

Substrate Emulsion Preparation

-

Dissolve a known amount of this compound in a minimal amount of an organic solvent (e.g., chloroform).

-

Add a solution of phosphatidylcholine (as an emulsifier) in the same solvent.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with Tris-HCl buffer containing a defined concentration of bovine serum albumin by vortexing or sonication to form a stable emulsion. The particle size of the emulsion should be characterized for consistency.

Assay Procedure

-

In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, bovine serum albumin, and apolipoprotein C-II.

-

Add the prepared this compound emulsion to each well.

-

Add the fluorescent fatty acid indicator dye.

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified lipoprotein lipase to the wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

A standard curve using known concentrations of oleic acid should be generated to convert the rate of fluorescence change to the rate of fatty acid release.

Experimental Workflow Diagram

Downstream Signaling Pathways

The hydrolysis of this compound by LPL yields sn-1,2-dipalmitoylglycerol (or sn-2,3-dipalmitoylglycerol) and oleic acid. These products are not merely metabolic intermediates but also act as signaling molecules that can influence various cellular processes.

Activation of Protein Kinase C (PKC) by Diacylglycerol

The sn-1,2-diacylglycerol produced from LPL activity is a potent activator of Protein Kinase C (PKC). The activation of PKC initiates a cascade of phosphorylation events that can modulate a wide range of cellular functions, including cell growth, differentiation, and apoptosis.

Modulation of Inflammatory Pathways by Oleic Acid

Oleic acid, the other product of POP hydrolysis, has been shown to modulate inflammatory signaling pathways. It can influence the activity of transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory cytokines. The precise effect of oleic acid can be context-dependent, with both pro- and anti-inflammatory roles reported.

Conclusion and Future Directions

The hydrolysis of this compound by lipoprotein lipase is a fundamental process in lipid metabolism with significant implications for cellular signaling. While the downstream effects of its hydrolysis products are beginning to be elucidated, a critical need exists for quantitative kinetic data to fully understand the efficiency and preference of LPL for this substrate. The development and validation of a standardized assay protocol for LPL activity with this compound will be instrumental in advancing research in this area. Future studies should focus on determining the K_m and V_max of this interaction and further exploring the integrated signaling responses to the simultaneous production of diacylglycerol and oleic acid in various cell types and disease models.

The Polymorphism of 1,2-Dipalmitoyl-3-Acyl-sn-Glycerols: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals